molecular formula C12H11ClF3NO3S B2404746 Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate CAS No. 403835-78-9

Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2404746
CAS No.: 403835-78-9
M. Wt: 341.73
InChI Key: ALRVCAVCHAKROS-UHFFFAOYSA-N
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Description

Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate is a sulfur-containing acetamide derivative with a trifluoromethyl-substituted aromatic ring. Its structure features:

  • Methyl ester group: Enhances lipophilicity and metabolic stability.
  • 2-Chloro-5-(trifluoromethyl)phenyl moiety: Imparts steric bulk and electron-withdrawing properties, which may influence binding to biological targets.
  • Acetamide backbone: Common in pharmaceuticals and agrochemicals due to hydrogen-bonding capabilities.

Properties

IUPAC Name

methyl 2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO3S/c1-20-11(19)6-21-5-10(18)17-9-4-7(12(14,15)16)2-3-8(9)13/h2-4H,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRVCAVCHAKROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate is a synthetic compound that exhibits significant biological activity, particularly in pharmacological applications. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acetate. Its molecular formula is C10H9ClF3NO2, with a molecular weight of approximately 267.63 g/mol. The presence of the chloro and trifluoromethyl groups suggests potential reactivity and biological significance.

This compound likely acts through multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thiazole derivatives known for their enzyme inhibitory properties.
  • Cellular Interaction : It can interact with cellular receptors or proteins, potentially altering signaling pathways that lead to therapeutic effects.

Antitumor Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown significant activity against human glioblastoma and melanoma cells, with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)
Thiazole Derivative AU251 (glioblastoma)10-30
Thiazole Derivative BWM793 (melanoma)<20

The structural features of these compounds, such as the presence of electronegative groups like chlorine, are crucial for their antiproliferative activity .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Cytotoxicity Studies : In a study involving various thiazole derivatives, one compound exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting that modifications to the phenyl ring can enhance biological activity .
  • Enzyme Interaction : A recent investigation into enzyme-catalyzed reactions using similar compounds revealed that modifications at the amino and ester positions significantly impacted enzyme binding affinity.

Comparison with Similar Compounds

Ethyl Ester Derivatives ()

Compounds 10d , 10e , and 10f (from Molecules, 2013) share key features with the target compound but differ in substituents and core structures:

Property Target Compound 10d/10e/10f (Ethyl Esters)
Ester Group Methyl Ethyl
Core Structure Thioether-linked acetamide Piperazine-linked thiazole-ureido
Substituents 2-Cl, 5-CF₃ phenyl Varied CF₃/Cl phenyl, ureido groups
Molecular Weight ~380–400 (estimated) 514.2–548.2 [M+H]+
Synthetic Yield Not reported 89.1–93.4%

Key Differences :

  • The ethyl esters in exhibit higher molecular weights (~514–548 Da) due to piperazine and thiazole rings, which are absent in the target compound.
  • Their ureido groups may enhance hydrogen-bonding capacity compared to the target’s simpler acetamide .
  • Synthetic yields for 10d–10f exceed 89%, suggesting efficient routes for similar ester derivatives.

Trifluoromethyl-Substituted Carboxamides ()

A patent (EP 4 374 877 A2, 2024) describes carboxamide derivatives with trifluoromethyl groups and complex heterocycles. For example:

  • Compound 45 : Contains a diazaspiro[4.5]decene core and multiple trifluoromethyl groups.
  • Compound 50 : Features ethanesulfonic acid and pyrimidine substituents.
Property Target Compound Patent Compounds (45, 50)
Aromatic Substituents 2-Cl, 5-CF₃ phenyl Multi-CF₃, pyrimidine, fluoro groups
Core Structure Linear acetamide-thioether Polycyclic spiro and heteroaromatic
Applications Not specified Likely kinase inhibitors or agrochemicals

Key Differences :

  • The target compound’s simplicity may offer advantages in synthetic scalability or metabolic clearance.

Acetamide-Ester Hybrids ()

Compounds such as 479522-20-8 ([2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-[(2-fluorobenzoyl)amino]acetate) share the acetamide-ester motif but differ in substituents:

Property Target Compound 479522-20-8
Aromatic Group Chloro-CF₃ phenyl Chloropyridinyl, fluorobenzoyl
Linkage Thioether (-S-) Amide and ester
Potential Use Unclear Likely bioactive intermediate

Key Differences :

  • The pyridinyl and benzoyl groups in 479522-20-8 may confer distinct electronic properties compared to the target’s phenyl-CF₃ group.
  • The absence of a sulfur atom in 479522-20-8 could reduce redox reactivity.

Thioacetic Acid Derivatives ()

The Safety Data Sheet for 2-[(2,4-Dichloro-5-methylphenyl)thio]acetic acid (CAS 71735-21-2) highlights:

  • Hazards : Irritant (skin/eyes), requires protective equipment.
  • Structure : Thioacetic acid (free acid) vs. the target’s methyl ester.
Property Target Compound 71735-21-2
Acid/Ester Form Methyl ester Free acid
Substituents 2-Cl, 5-CF₃ phenyl 2,4-Cl, 5-methylphenyl
Stability Likely more stable Acid form may degrade faster

Key Differences :

  • The ester form of the target compound likely improves stability and bioavailability compared to the acid derivative.
  • Chlorine substitution patterns influence steric and electronic profiles.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)acetate, and how can yield be improved?

Methodological Answer: Synthesis typically involves sequential steps:

  • Amide bond formation : React 2-chloro-5-(trifluoromethyl)aniline with a bromoacetyl or chloroacetyl intermediate using coupling agents like EDC/HOBt in anhydrous DMF .
  • Thioether linkage : Introduce the thiol group (e.g., via nucleophilic substitution with methyl thioglycolate) under inert conditions (N₂ atmosphere) to avoid oxidation .
  • Esterification : Finalize the structure with methanol in acidic or basic conditions.
    Yield Optimization :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) . Challenges in scalability, such as steric hindrance from the trifluoromethyl group, may require iterative solvent optimization (e.g., switching from THF to DCM) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), methyl ester (δ ~3.7 ppm), and amide NH (δ ~10 ppm, broad).
    • ¹³C NMR : Confirm carbonyl groups (amide C=O at ~165 ppm, ester C=O at ~170 ppm).
    • ¹⁹F NMR : Detect the -CF₃ group as a singlet (δ ~-60 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -SCH₂COOCH₃).
  • X-ray Crystallography : Resolve bond angles and confirm stereochemistry (if crystalline) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what targets are plausible?

Methodological Answer:

  • In Vitro Assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based inhibitors .
    • GPCR modulation : Use calcium flux or cAMP assays, referencing thioether-containing analogs known to interact with G-protein pathways .
  • Cellular Studies :
    • Evaluate cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .
    • Monitor apoptosis markers (caspase-3/7 activation) using fluorescence-based kits.
  • Structural Analog Evidence : Compounds with trifluoromethyl and thioether motifs show antiviral and antitumor activity, suggesting similar mechanisms .

Q. What strategies address stability issues during storage or biological assays?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis of the ester group (monitor via pH-dependent HPLC; use buffered solutions at pH 6–7) .
    • Oxidation of the thioether (store under argon at -20°C; add antioxidants like BHT) .
  • Accelerated Stability Testing :
    • Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) for 14 days.
    • Analyze degradation products via LC-MS to identify vulnerable sites (e.g., amide bond cleavage) .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Case Example : Discrepancies in amide bond geometry (cis vs. trans) may arise from dynamic effects in solution (NMR) versus solid-state (X-ray).
  • Resolution Steps :
    • Perform 2D NMR (NOESY/ROESY) to detect through-space correlations indicative of rigid conformations .
    • Compare computational models (DFT-optimized structures) with experimental data .
    • Repeat X-ray studies at varying temperatures to assess thermal motion .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use crystallographic data from homologous targets (e.g., kinase PDB entries) to model binding poses.
    • Prioritize hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with the amide .
  • MD Simulations :
    • Simulate solvated systems (explicit water, CHARMM36 force field) to assess stability of ligand-target complexes over 100 ns trajectories.
    • Calculate binding free energy via MM-PBSA .

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